1-p-Tolylcyclohexanamine
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Overview
Description
1-(4-methylphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19N. It is also known as 1-(p-tolyl)cyclohexan-1-amine. This compound features a cyclohexane ring substituted with a 4-methylphenyl group and an amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-methylphenyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with cyclohexanone, followed by reductive amination. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 1-(4-methylphenyl)cyclohexan-1-amine often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-methylphenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparison with Similar Compounds
1-(4-methylphenyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
1-(4-chlorophenyl)cyclohexan-1-amine: Similar structure but with a chlorine substituent instead of a methyl group.
1-(4-methoxyphenyl)cyclohexan-1-amine: Contains a methoxy group instead of a methyl group.
1-(4-nitrophenyl)cyclohexan-1-amine: Features a nitro group instead of a methyl group.
These compounds share similar structural frameworks but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can significantly influence the compound’s properties, making 1-(4-methylphenyl)cyclohexan-1-amine unique in its own right.
Properties
IUPAC Name |
1-(4-methylphenyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHWINVMQDINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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